N'-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide
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Overview
Description
N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide is an organic compound with a complex structure that includes methoxy, pentyloxy, benzylidene, and phenylpropanohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide typically involves the condensation of 3-methoxy-4-(pentyloxy)benzaldehyde with 3-phenylpropanohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-6-benzyl-2-[3-methoxy-4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2E)-6-benzyl-2-[4-(benzyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
N’-[3-methoxy-4-(pentyloxy)benzylidene]-3-phenylpropanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C22H28N2O3 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C22H28N2O3/c1-3-4-8-15-27-20-13-11-19(16-21(20)26-2)17-23-24-22(25)14-12-18-9-6-5-7-10-18/h5-7,9-11,13,16-17H,3-4,8,12,14-15H2,1-2H3,(H,24,25)/b23-17+ |
InChI Key |
BSVMPAZHDGHTHV-HAVVHWLPSA-N |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2)OC |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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